3-[hydroxy(propoxy)phosphoryl]propanoic acid
Description
3-[hydroxy(propoxy)phosphoryl]propanoic acid is a phosphorylated derivative of propanoic acid, characterized by a hydroxy(propoxy)phosphoryl group (-PO(OH)(OCH₂CH₂CH₃)) at the third carbon of the propanoic acid backbone.
Properties
IUPAC Name |
3-[hydroxy(propoxy)phosphoryl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQZYZLIPKNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorylation Step
The patented method for 3-(hydroxyphenylphosphinyl)-propanoic acid begins with reacting phenylphosphonous dichloride (C6H5PCl2) with phenylphosphinic acid (C6H5PO2H2) to form a hydrophosphoryl compound . This intermediate exists in a tautomeric state, enhancing its reactivity at low temperatures (0–40°C).
Hypothetical Adaptation for Propoxy Variant :
Replacing phenyl groups with propoxy would necessitate using propoxyphosphonous dichloride (PO(OCH2CH2CH3)Cl2) and propoxyphosphinic acid (PO(OCH2CH2CH3)(OH)2). The reaction likely follows:
This step’s exothermic nature mandates temperature control to prevent side reactions.
Acylation with Acryloyl Chloride
The hydrophosphoryl intermediate reacts with acryloyl chloride (H2C=CHCOCl) in a 5–30% molar excess to form 3-(chlorophosphinyl)-propionyl chloride . Key advantages of acryloyl chloride include its low boiling point (72–76°C), which facilitates recycling of unreacted reagent, and high reactivity at 0–40°C.
Critical Parameters :
Hydrolysis to Propanoic Acid
The final step involves hydrolyzing 3-(chloropropoxyphosphinyl)-propionyl chloride in aqueous media at 80°C, followed by cooling to precipitate the product. This step is pH-sensitive, requiring neutral conditions to avoid side reactions like over-hydrolysis.
Optimization of Reaction Conditions
Temperature and Yield Correlation
Data from the phenyl-substituted analogue demonstrates a strong inverse relationship between reaction temperature and product color quality. For instance:
| Temperature (°C) | Yield (%) | Color (L/b) |
|---|---|---|
| 20 | 96.0 | 97.4/1.02 |
| 80 | 94.9 | 91.4/4.4 |
Lower temperatures (20°C) preserve product whiteness (L/b > 97), critical for industrial applications.
Solvent and Recycle Efficiency
The use of acryloyl chloride over acrylic acid improves process economics due to its lower boiling point, enabling efficient distillation and reuse. In comparative studies, recycling unreacted acryloyl chloride reduced raw material costs by 18–22%.
Comparative Analysis of Patent Methods
The table below summarizes key data from the phenyl-substituted compound’s synthesis, offering benchmarks for propoxy adaptation:
| Example | Molar Ratio (Acryloyl Chloride) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| I | 1.1 | 96.0 | 162 |
| II | 1.07 | 92.2 | 162 |
These results highlight the importance of stoichiometric precision and low-temperature regimes .
Chemical Reactions Analysis
Types of Reactions
3-[hydroxy(propoxy)phosphoryl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to form a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[carbonyl(propoxy)phosphoryl]propanoic acid.
Reduction: Formation of 3-[hydroxy(propoxy)phosphine oxide]propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[hydroxy(propoxy)phosphoryl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of polymers and as an additive in various industrial processes to enhance material properties.
Mechanism of Action
The mechanism of action of 3-[hydroxy(propoxy)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biochemical processes. The compound can also act as a ligand, binding to metal ions and influencing their reactivity. These interactions can modulate enzyme activity and affect cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphorylated Propanoic Acid Derivatives
(a) 3-(Hydroxyphosphanyl)propanoic Acid
- Structure : Simpler analog lacking the propoxy group, with a direct hydroxyphosphanyl (-PH(OH)) substitution.
- Applications: Primarily studied for nomenclature standardization (IUPAC guidelines) rather than biological activity .
(b) 3-Hydroxyphenylphosphinyl-propanoic Acid (CAS 14657-64-8)
- Structure : Phenyl group replaces the propoxy chain, forming -PO(OH)(C₆H₅).
- Properties : Increased hydrophobicity due to the aromatic ring, likely reducing aqueous solubility.
- Applications: Limited data, but phenylphosphinyl groups are common in enzyme inhibitors and metal chelators .
(c) Phosphatidylserine Derivatives (e.g., 1,2-Distearoyl-sn-glycero-3-phosphatidylserine)
Non-Phosphorylated Propanoic Acid Derivatives
(a) 3-(4-Hydroxyphenyl)propanoic Acid
- Structure: Phenolic hydroxyl group at the para position on the aromatic ring.
- Properties: Antioxidant activity due to phenolic moiety; moderate solubility in water (1 mg/mL in PBS).
- Applications: Metabolite of polyphenols; inhibits amyloid-β aggregation and osteoclast activity .
(b) 3-(3-Hydroxyphenyl)propanoic Acid
- Structure : Meta-hydroxyphenyl substitution.
- Properties : Similar antioxidant capacity but distinct pharmacokinetics due to isomerism.
- Applications : Reduces cadmium-induced oxidative stress in erythrocytes at 500 nM .
(c) 3-(1H-Imidazol-4-yl)propanoic Acid
Fluorinated and Paramagnetic Analogs
(a) Gd-DTPA-BSA and Gd-DOTA-DSPE
- Structure : Gadolinium complexes with phosphorylated polycarboxylate ligands.
- Properties : High relaxivity (R1 = 1.05–1.45 s⁻¹) for magnetic resonance imaging (MRI).
- Applications: Contrast agents in diagnostic imaging .
(b) Fluorinated Propanoic Acid Derivatives (e.g., 2,2,3-Trifluoro-3-[hexafluoropropoxy]propanoic Acid)
Comparative Analysis Table
Research Findings and Implications
Pharmacological Activity
- Antioxidant Effects: Phenolic derivatives (e.g., 3-(3/4-hydroxyphenyl)propanoic acid) exhibit radical scavenging activity, while the phosphorylated target compound may stabilize redox-active metals like iron or copper .
- Anticancer Potential: Substituents such as imidazole or hydroxyphenyl groups correlate with cytotoxicity against breast cancer cells (IC₅₀ ~0.1 mg/mL) .
Physicochemical Behavior
- Solubility: Phosphorylated compounds generally exhibit lower aqueous solubility than their non-phosphorylated analogs due to increased molecular weight and hydrophobicity.
- Chelation : The hydroxy(propoxy)phosphoryl group likely enhances metal-binding capacity, analogous to Gd³⁺ complexes in MRI agents .
Biological Activity
3-[Hydroxy(propoxy)phosphoryl]propanoic acid (CAS No. 30337-16-7) is a phosphonic acid derivative characterized by a hydroxy group and a propoxy substituent attached to the phosphorus atom. This compound has garnered attention due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound allows for diverse chemical reactivity and biological interactions, which are critical for its biological activity.
Chemical Structure and Properties
The molecular formula of 3-[hydroxy(propoxy)phosphoryl]propanoic acid is . Its structure includes:
- A propanoic acid backbone.
- A hydroxy group that enhances its solubility and reactivity.
- A propoxy group that contributes to its biological interactions.
Preliminary research indicates that 3-[hydroxy(propoxy)phosphoryl]propanoic acid may influence cellular processes through its role as an electrolyte additive, stabilizing ion flow in aqueous solutions. This property could enhance cellular signaling pathways and enzyme interactions, although specific mechanisms remain to be fully elucidated.
Enzyme Interactions
Studies have suggested that the compound may interact with various enzymes involved in metabolic pathways. For instance, it has been hypothesized that it could modulate the activity of phosphatases or kinases, which are crucial for cellular signaling and metabolism.
Cytotoxicity and Therapeutic Potential
Research into the cytotoxic effects of 3-[hydroxy(propoxy)phosphoryl]propanoic acid is ongoing. Initial findings point towards potential therapeutic applications, particularly in drug development where its unique properties may contribute to enhanced drug efficacy or reduced toxicity compared to conventional compounds .
Comparative Analysis
To better understand the biological activity of 3-[hydroxy(propoxy)phosphoryl]propanoic acid, it can be compared with similar compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Phenylphosphonic Acid | Lacks the hydroxy group | Commonly used as a reagent but less reactive |
| 3-Hydroxypropionic Acid | Contains a hydroxy group but no phosphorus | Used in biodegradable polymer production |
| Phenylphosphinic Acid | Contains phosphinyl group but no hydroxy group | Less soluble than 3-[hydroxy(propoxy)phosphoryl]propanoic acid |
The uniqueness of 3-[hydroxy(propoxy)phosphoryl]propanoic acid lies in its combination of functional groups, which confer distinct chemical properties and reactivity not found in these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 3-[hydroxy(propoxy)phosphoryl]propanoic acid, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution or phosphorylation reactions. For example, phosphoryl chloride derivatives can react with propanoic acid precursors under anhydrous conditions. Key reagents include propylene oxide for introducing the propoxy group and controlled pH buffers to stabilize intermediates. Reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or ethanol) critically affect yield, with yields ranging from 40–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How does the compound’s solubility in aqueous vs. organic solvents impact experimental design?
3-[Hydroxy(propoxy)phosphoryl]propanoic acid is sparingly soluble in water (~1 mg/mL) but more soluble in polar aprotic solvents like DMSO (up to 10 mg/mL). For biological assays, stock solutions are prepared in DMSO and diluted in aqueous buffers (<1% organic solvent to avoid cytotoxicity). Solubility limitations necessitate sonication or heating (≤50°C) for homogeneous dispersion .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : <sup>31</sup>P NMR confirms phosphorylation (δ ≈ 0–5 ppm for phosphonate groups). <sup>1</sup>H NMR identifies propoxy and carboxylic protons (δ 1.2–1.5 ppm for CH2 groups).
- FT-IR : Peaks at 1700–1720 cm<sup>−1</sup> (C=O stretch) and 1150–1250 cm<sup>−1</sup> (P=O stretch) .
Advanced Research Questions
Q. How does the compound’s amphiphilic structure influence its role as an ion-flow stabilizer in electrochemical systems?
The hydroxy(propoxy)phosphoryl and carboxylic acid groups form spherical micellar networks in aqueous electrolytes. These micelles directionally adsorb Zn<sup>2+</sup> via coordination with phosphoryl oxygen, reducing ion diffusion barriers. Electrochemical impedance spectroscopy (EIS) shows a 30–50% decrease in charge-transfer resistance compared to non-amphiphilic analogs .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., osteoclast inhibition vs. cytotoxicity)?
Discrepancies arise from concentration-dependent effects. At 0.1 mg/mL, the compound inhibits RANKL-induced osteoclast differentiation by suppressing NF-κB signaling. However, at 1 mg/mL, it induces apoptosis in RAW 264.7 cells due to mitochondrial membrane depolarization. Researchers should validate dose-response curves across multiple cell lines and use viability assays (e.g., MTT) alongside functional readouts .
Q. How can computational modeling predict the compound’s interaction with enzymes like alkaline phosphatase?
Molecular docking (AutoDock Vina) reveals hydrogen bonding between the phosphoryl group and Arg166/His372 residues in alkaline phosphatase. MD simulations (AMBER) show stable binding (ΔG ≈ −8.2 kcal/mol). Experimental validation via enzyme inhibition assays (IC50 ≈ 12 µM) aligns with computational predictions .
Methodological Challenges
Q. How to optimize purification for scale-up synthesis without compromising purity?
Q. What analytical techniques quantify trace degradation products during stability studies?
- HPLC-MS : Detects hydrolyzed products (e.g., propanoic acid derivatives) with a LOD of 0.1 µg/mL.
- TGA/DSC : Thermal degradation above 200°C correlates with phosphoryl group decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation .
Comparative Studies
Q. How does this compound differ structurally and functionally from phenylphosphonic acid analogs?
Unlike phenylphosphonic acid (lacking a hydroxypropoxy group), 3-[hydroxy(propoxy)phosphoryl]propanoic acid exhibits dual functionality:
- Acid-base buffering : pKa values at 2.1 (carboxylic acid) and 6.8 (phosphoryl hydroxyl).
- Coordination capacity : Forms stable complexes with divalent ions (log K ≈ 4.2 for Ca<sup>2+</sup> vs. 2.8 for phenylphosphonic acid) .
Emerging Applications
Q. Can this compound act as a precursor for stimuli-responsive polymers?
Yes. Radical polymerization with acrylamide yields pH-sensitive hydrogels. Swelling ratios increase from 5x (pH 2) to 20x (pH 9) due to deprotonation of phosphoryl and carboxylic groups. Applications include drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
